molecular formula C4H3F7O2 B7768515 Heptafluorobutyraldehyde hydrate CAS No. 907607-07-2

Heptafluorobutyraldehyde hydrate

Cat. No.: B7768515
CAS No.: 907607-07-2
M. Wt: 216.05 g/mol
InChI Key: SIFCGDJQLNEASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptafluorobutyraldehyde hydrate, also known as 2,2,3,3,4,4,4-Heptafluorobutyraldehyde hydrate, is a fluorinated aldehyde compound. It is characterized by the presence of seven fluorine atoms attached to a butyraldehyde backbone, making it highly electronegative and reactive. This compound is typically found in a colorless to white crystalline form or as a clear liquid when melted .

Preparation Methods

Heptafluorobutyraldehyde hydrate can be synthesized through various methods. One common synthetic route involves the fluorination of butyraldehyde using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Heptafluorobutyraldehyde hydrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, anhydrous solvents, and controlled temperatures. Major products formed from these reactions include heptafluorobutyric acid, heptafluorobutanol, and various substituted derivatives .

Scientific Research Applications

Heptafluorobutyraldehyde hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptafluorobutyraldehyde hydrate involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species, leading to the formation of stable products .

Comparison with Similar Compounds

Heptafluorobutyraldehyde hydrate can be compared with other fluorinated aldehydes, such as:

The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanal;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O.H2O/c5-2(6,1-12)3(7,8)4(9,10)11;/h1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCGDJQLNEASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622576
Record name 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907607-07-2
Record name 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluorobutyraldehyde hydrate
Reactant of Route 2
Heptafluorobutyraldehyde hydrate
Reactant of Route 3
Heptafluorobutyraldehyde hydrate
Reactant of Route 4
Heptafluorobutyraldehyde hydrate
Reactant of Route 5
Heptafluorobutyraldehyde hydrate
Reactant of Route 6
Heptafluorobutyraldehyde hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.